Sulfanilamide, N(sup 1)-sodium deriv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfadiazine sodium is a sulfonamide antibiotic used to treat a variety of bacterial infections. It is particularly effective against urinary tract infections, trachoma, and chancroid. Sulfadiazine sodium is also used in combination with pyrimethamine to treat toxoplasmosis, especially in patients with acquired immunodeficiency syndrome and in newborns with congenital infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfadiazine sodium involves the reaction of sulfanilamide with a strong alkaline carbonate to form a sulfanilamide salt. This salt is then reacted with guanidine salt in a condensation reaction to produce sulfadiazine . The reaction conditions typically involve mixing sulfanilamide, strong alkaline carbonate, and water for the salifying reaction, followed by condensation with guanidine salt.
Industrial Production Methods: In industrial settings, the preparation method involves a one-pot synthesis where sulfanilamide, guanidine nitrate, and sodium carbonate are mixed. This method improves the yield and purity of sulfadiazine by avoiding side reactions and decomposition of guanidine .
Chemical Reactions Analysis
Types of Reactions: Sulfadiazine sodium undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: UV/Oxone (potassium monopersulfate compound) is used for the degradation of sulfadiazine.
Substitution: Various reagents such as aldehydes, amines, and other nucleophiles are used in substitution reactions to form different derivatives.
Major Products Formed:
Scientific Research Applications
Sulfadiazine sodium has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives.
Biology: Employed in plant research for selecting and maintaining genetically manipulated cells.
Medicine: Used to treat bacterial infections, including urinary tract infections, burns, and toxoplasmosis
Industry: Applied in the degradation of persistent pollutants in water treatment processes.
Mechanism of Action
Sulfadiazine sodium acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is essential for the proper processing of para-aminobenzoic acid (PABA), which is crucial for folic acid synthesis in bacteria . By inhibiting this enzyme, sulfadiazine sodium disrupts the synthesis of folic acid, thereby inhibiting bacterial growth and replication.
Comparison with Similar Compounds
- Sulfamerazine
- Sulfathiazole
- Silver sulfadiazine
Comparison: Sulfadiazine sodium is unique due to its intermediate-acting nature and its effectiveness in combination with pyrimethamine for treating toxoplasmosis . Compared to other sulfonamides like sulfamerazine and sulfathiazole, sulfadiazine sodium has a broader spectrum of activity and is more commonly used in combination therapies.
Properties
Molecular Formula |
C10H10N4NaO2S+ |
---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
sodium;4-amino-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H10N4O2S.Na/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14);/q;+1 |
InChI Key |
UDGAQHHZTADYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.